N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
CAS No.:
VCID: VC20025376
Molecular Formula: C25H23ClN4O2S
Molecular Weight: 479.0 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide -](/images/structure/VC20025376.png)
Description |
N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. Its molecular formula is C25H23ClN4O2S, and it has a molecular weight of approximately 479.0 g/mol. This compound is of significant interest in scientific research and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. SynthesisThe synthesis of N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves a multi-step organic reaction process. The synthesis typically starts with the preparation of the thienopyrimidine core through cyclization reactions involving appropriate precursors. Following this, the piperidine ring and chlorobenzyl group are introduced. The reaction conditions, including specific solvents, catalysts, and temperature controls, are crucial for achieving high yields and purity. Biological Activity and Mechanism of ActionThis compound's biological activity is primarily based on its interaction with biological targets such as enzymes or receptors. Understanding these interactions is crucial for developing therapeutic applications targeting diseases like cancer or inflammation. The compound's ability to bind to target proteins or enzymes can lead to significant biological effects, making it a candidate for further pharmacological studies. Research Findings and ApplicationsN-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific applications due to its potential biological activities. It is classified under organic compounds and belongs to the broader category of heterocyclic compounds, which are often explored for their therapeutic potential in medicinal chemistry.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | ||||||||
Molecular Formula | C25H23ClN4O2S | ||||||||
Molecular Weight | 479.0 g/mol | ||||||||
IUPAC Name | N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | ||||||||
Standard InChI | InChI=1S/C25H23ClN4O2S/c26-19-10-8-16(9-11-19)13-27-23(31)18-7-4-12-30(14-18)25-28-21-20(17-5-2-1-3-6-17)15-33-22(21)24(32)29-25/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,27,31)(H,28,29,32) | ||||||||
Standard InChIKey | YQRPLZUZBGTOOT-UHFFFAOYSA-N | ||||||||
Canonical SMILES | C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl | ||||||||
PubChem Compound | 135631081 | ||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume